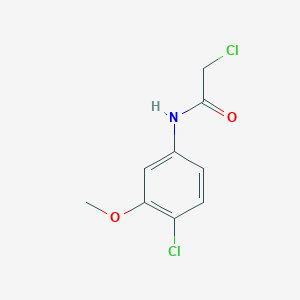

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Beschreibung

BenchChem offers high-quality 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-14-8-4-6(2-3-7(8)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCZFKUUKFFSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589307 | |

| Record name | 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875656-37-4 | |

| Record name | 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Profiling of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide: Covalent Targeting and Electrophilic Fragment Applications

Executive Summary

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) is a prototypical α -chloroacetamide building block widely utilized in the rapidly expanding field of1[1]. Unlike traditional reversible therapeutics, targeted covalent inhibitors (TCIs) achieve prolonged target engagement by forming an irreversible bond with specific nucleophilic residues—most commonly cysteine—within a protein's binding pocket[2].

This technical whitepaper provides an in-depth analysis of the chemical mechanism of action of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, explores the causality behind its structural design, and details self-validating experimental protocols required to profile its proteome-wide reactivity and selectivity.

Part 1: Chemical Biology and Mechanism of Action

The Two-Step Covalent Binding Model

The mechanism of action for α -chloroacetamides follows a classic two-step kinetic model[2]. The compound does not simply collide and react indiscriminately; rather, its efficacy is driven by a combination of non-covalent recognition and proximity-driven electrophilic attack.

-

Reversible Pre-Association ( KI ): The 4-chloro-3-methoxyphenyl moiety serves as the non-covalent recognition element. The methoxy group acts as a hydrogen bond acceptor, while the di-substituted phenyl ring engages in hydrophobic or π−π stacking interactions within a target protein's microenvironment. This reversible binding event dictates the initial affinity ( KI ).

-

Irreversible Inactivation ( kinact ): Once docked, the non-covalent interactions perfectly position the α -chloroacetamide warhead adjacent to a nucleophilic residue. This dramatically increases the local concentration of the electrophile, driving the rate-determining covalent bond formation ( kinact )[2].

The SN2 Nucleophilic Substitution

At the core of this compound's mechanism is a bimolecular nucleophilic substitution ( SN2 ) reaction. When the electrophilic α -carbon of the acetamide is positioned near a deprotonated cysteine thiolate ( S− ), the sulfur atom attacks the carbon from the backside of the carbon-chlorine bond. This concerted mechanism displaces the chloride ion (a stable leaving group), resulting in a permanent, highly stable thioether linkage [2][3].

Caption: Two-step kinetic model of covalent target engagement via SN2 substitution.

Part 2: Experimental Protocols for Target Validation

To ensure scientific integrity, any claims of specific covalent inhibition must be rigorously proven using self-validating analytical systems. The following protocols detail the causality and methodology for validating 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide.

Protocol 1: Intact Protein Mass Spectrometry (Stoichiometry Validation)

Causality: Highly reactive electrophiles can act as promiscuous aggregators, labeling multiple surface-exposed cysteines and causing non-specific protein unfolding. Intact protein MS is mandatory to confirm a strict 1:1 binding stoichiometry, proving the compound acts as a structurally directed TCI rather than a non-specific alkylator.

Step-by-Step Methodology:

-

Incubation: Dilute recombinant target protein to 2 µM in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Add 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide at varying molar ratios (1x, 5x, 10x).

-

Time-Course Quenching: Incubate at room temperature. Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 1% formic acid to protonate the cysteine thiolates, halting the SN2 reaction.

-

Desalting & LC-MS: Inject the quenched samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

-

Deconvolution: Use maximum entropy deconvolution software to convert the raw multiply-charged envelope into an intact mass spectrum.

-

Validation: A successful TCI will show a mass shift of exactly +197.03 Da (Mass of compound minus HCl), with no secondary or tertiary adduct peaks appearing even at 10x compound excess.

Protocol 2: Competitive isoTOP-ABPP (Target Identification)

Causality: While intact MS proves stoichiometry in vitro, it cannot prove selectivity in a living system.4 utilizes competitive assays in native proteomes to map the exact cysteine residues engaged by the compound, preserving endogenous protein complexes and metabolic states[4][5].

Step-by-Step Methodology:

-

Proteome Treatment: Treat live cells or native cell lysates (e.g., HEK293T) with 50 µM of the chloroacetamide fragment (or DMSO vehicle) for 1 hour.

-

Probe Labeling: Add a broad-spectrum, highly reactive alkyne-tagged probe (e.g., Iodoacetamide-alkyne, IA-alkyne) at 100 µM for 1 hour to label all unreacted cysteines in the proteome[6].

-

Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach an isotopically labeled, cleavable biotin-azide tag to the IA-alkyne modified proteins.

-

Enrichment & Digestion: Precipitate proteins, resuspend, and enrich on streptavidin beads. Perform on-bead trypsin digestion to release non-probe-modified peptides.

-

Cleavage & LC-MS/MS: Chemically cleave the probe-modified peptides from the beads and analyze via quantitative LC-MS/MS.

-

Validation: Cysteines covalently engaged by 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide will show a significant reduction in IA-alkyne labeling (measured as a high Light:Heavy isotopic ratio) compared to the DMSO control, pinpointing the exact site of action[4][5].

Caption: Competitive isoTOP-ABPP workflow for proteome-wide target identification.

Part 3: Kinetic and Thermodynamic Data Presentation

The selection of a chloroacetamide warhead over other electrophiles (such as acrylamides or vinyl sulfones) is a deliberate choice in CFBDD. Chloroacetamides offer a highly tunable "Goldilocks" intrinsic reactivity—reactive enough to capture transient fragment-protein interactions, but stable enough to avoid overwhelming off-target toxicity[3][7].

The table below summarizes the representative kinetic parameters of different electrophilic warheads when targeting a standard nucleophilic cysteine, highlighting why α -chloroacetamides are heavily utilized in primary screening libraries[1][8][9].

| Warhead Class | Reaction Mechanism | Intrinsic Reactivity ( t1/2 in GSH) | Representative kinact/KI ( M−1s−1 ) | Primary Application |

| α -Chloroacetamide | SN2 Substitution | Moderate (~0.04 h - 2 h) | 103−104 | Fragment screening, ABPP probes |

| Acrylamide | Michael Addition | Low (> 24 h) | 102−103 | Late-stage clinical drug optimization |

| Vinyl Sulfone | Michael Addition | Moderate/High (~0.5 h) | 103−105 | Protease inhibitors, tool compounds |

| Fluorosulfonyl | SuFEx (Tyrosine/Lysine) | High (Target dependent) | Variable | Targeting non-cysteine nucleophiles |

Note: Data synthesized from comparative studies on covalent warhead reactivities[1][3]. The specific kinact/KI of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide is highly dependent on the target protein's microenvironment and the pKa of the engaged cysteine.

References

-

Title: Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Source: RSC Publishing. URL: 4

-

Title: Ligand Discovery by Activity-Based Protein Profiling. Source: PMC / NIH. URL: 5

-

Title: Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. Source: PMC / NIH. URL: 6

-

Title: Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Source: Journal of Medicinal Chemistry (ACS). URL: 3

-

Title: Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp. Source: PMC / NIH. URL: 7

-

Title: Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach. Source: PNAS. URL: 1

-

Title: Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Source: bioRxiv. URL: 8

-

Title: Covalent fragment screening to inhibit the E3 ligase activity of bacterial NEL enzymes SspH1 and SspH2. Source: PMC / NIH. URL: 9

-

Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: MDPI. URL: 2

Sources

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Covalent fragment screening to inhibit the E3 ligase activity of bacterial NEL enzymes SspH1 and SspH2 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide in Medicinal Chemistry

Executive Summary

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs) and synthetic intermediates, I frequently utilize halogenated N-arylacetamides as foundational building blocks. 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) represents a highly versatile electrophilic probe and synthetic intermediate.

The molecule features a privileged α-chloroacetamide warhead coupled with a di-substituted phenyl ring. The specific substitution pattern—a para-chloro group and a meta-methoxy group—is not arbitrary. The electron-withdrawing chlorine modulates the pKa of the amide, while the methoxy group provides a distinct spatial vector for hydrogen bonding within a target's active site. This whitepaper details the physicochemical profile, structural dynamics, and a self-validating synthetic protocol for this critical compound.

Physicochemical Profiling & Drug-Likeness

Understanding the physicochemical parameters of a building block is essential for predicting its behavior in biological systems and downstream synthetic steps. The data summarized below highlights the compound's strict adherence to Lipinski’s Rule of Five, making it an ideal starting point for drug discovery.

| Property | Value | Scientific Implication |

| IUPAC Name | 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide | Defines the core pharmacophore and substitution pattern. |

| CAS Registry Number | 875656-37-4 | Standardized identifier for chemical compliance and sourcing. |

| Molecular Formula | C9H9Cl2NO2 | Indicates a di-chlorinated aromatic system. |

| Molecular Weight | 234.08 g/mol | Optimal low-MW profile, leaving ample "molecular weight budget" for downstream elaboration. |

| LogP | 2.53 | Favorable lipophilicity for passive cellular membrane permeation without getting trapped in the hydrophobic core. |

| Rotatable Bonds | 3 | Provides sufficient conformational flexibility for induced-fit target binding. |

Structural Dynamics & Electrophilic Reactivity

The utility of 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide stems from the precise reactivity of its α-carbon. The α-chloroacetamide moiety acts as a mild, "soft" electrophile. Unlike highly reactive acyl chlorides or sulfonyl fluorides, α-chloroacetamides strike a balance between aqueous stability and reactivity, selectively undergoing S_N2 nucleophilic substitution with "soft" nucleophiles like the thiolate anions of non-catalytic cysteine residues in proteins.

Crystallographic studies on analogous N-arylacetamides demonstrate that the methoxy group typically adopts a coplanar conformation with the phenyl ring, whereas the acetamido group is twisted out of this plane[1]. This dihedral twist is critical; it dictates the spatial trajectory the α-chloro group presents to incoming nucleophiles, directly impacting the kinetics of covalent bond formation and the molecule's steric presentation to biological targets[1].

SN2 nucleophilic substitution mechanism of α-chloroacetamides with cysteine residues.

Experimental Workflow: Self-Validating Synthesis Protocol

When designing synthetic workflows for N-arylacetamides in the lab, controlling the highly exothermic nature of acylation is paramount. The following protocol utilizes chloroacetyl chloride and 4-chloro-3-methoxyaniline[2].

Self-Validating System: This methodology incorporates strict in-process controls (thermal monitoring and acid scavenging) to ensure the suppression of di-acylated side reactions, inherently validating the purity of the product prior to final isolation.

Phase 1: Reactant Preparation & Solvation

-

Step: Dissolve 1.0 equivalent of 4-chloro-3-methoxyaniline in anhydrous acetone.

-

Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the electrophile. Acetone is selected for its polar aprotic nature, which perfectly solubilizes the aniline while remaining inert to acylation[2].

Phase 2: Electrophilic Addition under Thermal Control

-

Step: Submerge the reaction vessel in an ice-water bath, achieving a stable internal temperature of 0–5 °C. Add 1.1 equivalents of chloroacetyl chloride dropwise via an addition funnel over 30 minutes[2].

-

Causality: The acylation of amines by acyl chlorides is highly exothermic. Without strict thermal control, localized heat leads to the formation of di-acylated impurities and tarry degradation products. Dropwise addition maintains a low steady-state concentration of the highly reactive acyl chloride, favoring mono-acylation.

Phase 3: Acid Scavenging & Reaction Driving

-

Step: Introduce 1.5 equivalents of a mild base (e.g., aqueous sodium acetate or anhydrous potassium carbonate) into the stirring mixture[2].

-

Causality: As the amide bond forms, stoichiometric amounts of hydrochloric acid (HCl) are released. If left unneutralized, HCl protonates the unreacted 4-chloro-3-methoxyaniline, converting it into an unreactive anilinium salt and stalling the reaction. The base acts as an acid scavenger, driving the reaction to completion.

Phase 4: Isolation & Purification

-

Step: Upon completion (monitored via thin-layer chromatography), pour the reaction mixture into crushed ice/distilled water. Stir vigorously until a solid precipitate forms. Filter under vacuum, wash with cold water, and recrystallize from hot ethanol[2].

-

Causality: The rapid transition to an aqueous environment quenches any residual acyl chloride. Recrystallization from ethanol exploits the differential solubility between the target N-arylacetamide and trace starting materials, yielding high-purity crystalline needles.

Workflow for the synthesis of 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide via acylation.

Applications in Covalent Drug Design

Beyond acting as an intermediate for synthesizing more complex heterocycles (such as thiazoles or glycinamides), 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide is utilized directly in biological screening. Its ability to form irreversible thioether adducts makes it a valuable tool for mapping the cysteinome of pathogenic bacteria or cancer cell lines, aiding in the discovery of novel allosteric binding pockets.

References

-

Hit2Lead. "BB-7442091: 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide". Available at: Link

-

Sigma-Aldrich. "2-chloro-n-(3-methoxybenzyl)acetamide | Sigma-Aldrich". Available at:Link

-

International Journal of Pharmaceutical Sciences and Research. "SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES". Available at: 2

-

National Institutes of Health (PMC). "Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide". Available at: 1

Sources

Comprehensive NMR Spectral Analysis and Assignment for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Chemical Context

In the landscape of targeted covalent inhibitors (TCIs), the chloroacetamide moiety is a highly privileged pharmacophore. Compounds such as 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide serve as critical building blocks and active electrophilic warheads designed to irreversibly bind to nucleophilic active-site cysteine residues in target proteins (e.g., kinases, MurA, and TEAD)[1][2].

Accurate structural elucidation of these intermediates via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to ensure the integrity of the structure-activity relationship (SAR) pipeline. When raw experimental datasets for highly specific functionalized derivatives are not publicly cataloged, modern analytical workflows rely on highly accurate, data-driven empirical prediction models (e.g., HOSE codes) and Density Functional Theory (DFT) to establish baseline chemical shift assignments[3][4].

This technical guide provides a rigorous, theoretically grounded assignment of the 1 H and 13 C NMR spectra for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, detailing the causality behind the chemical shifts and outlining a self-validating experimental workflow for empirical verification.

Solvent Selection & Experimental Workflow

The Critical Role of DMSO- d6

For amides and chloroacetamide derivatives, solvent selection dictates the quality of the spectral data. While CDCl 3 is standard for routine analysis, DMSO- d6 is the mandatory solvent for this class of compounds.

As a polar, aprotic solvent, DMSO acts as a powerful hydrogen bond acceptor. It effectively solvates and stabilizes the labile amide (-NH) proton, significantly increasing the activation energy required for proton exchange with residual water[5][6]. This "trapping" mechanism slows the exchange rate on the NMR timescale, allowing the -NH proton to be observed as a distinct, quantifiable signal rather than a broad, indistinguishable baseline hump[7].

Step-by-Step Acquisition Methodology

To validate the predicted shifts provided in Section 3, the following self-validating protocol must be executed:

-

Sample Preparation: Dissolve 5–10 mg of the highly pure compound in 0.6 mL of anhydrous DMSO- d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal reference.

-

Shimming & Tuning: Perform rigorous 3D gradient shimming to ensure a homogeneous magnetic field, critical for resolving the fine meta-coupling (J ~ 2.2 Hz) in the aromatic region.

-

1D 1 H Acquisition: Acquire 16–32 scans at 298 K with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the -NH proton.

-

1D 13 C Acquisition: Acquire 512–1024 scans using a standard composite pulse decoupling sequence (e.g., WALTZ-16) to remove 1 H- 13 C scalar couplings.

-

2D Validation: Execute COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously map the connectivity between the chloroacetamide tail and the functionalized phenyl ring.

Workflow for NMR sample preparation, labile proton trapping, and spectral acquisition.

Spectral Data Analysis & Mechanistic Causality

The following spectral assignments are derived from empirical additivity rules for substituted benzenes and data-driven prediction models, which provide robust accuracy (Mean Absolute Error < 0.21 ppm for 1 H and < 1.2 ppm for 13 C)[3][8].

1 H NMR Spectral Assignment (Predicted in DMSO- d6 , 500 MHz)

The 1 H NMR spectrum is defined by three distinct regions: the highly deshielded amide proton, the multi-substituted aromatic core, and the aliphatic substituents.

| Nucleus | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Mechanistic Causality / Notes |

| -NH | 10.35 | Broad singlet (bs) | - | 1H | Highly deshielded by the adjacent carbonyl; stabilized by DMSO- d6 H-bonding. |

| H-5 | 7.42 | Doublet (d) | 8.6 | 1H | Aromatic proton ortho to the electronegative -Cl; lacks the shielding effect of the methoxy group. |

| H-2 | 7.35 | Doublet (d) | 2.2 | 1H | Aromatic proton situated between the -NHAc and -OCH 3 groups. Exhibits fine meta-coupling to H-6. |

| H-6 | 7.15 | Doublet of doublets (dd) | 8.6, 2.2 | 1H | Aromatic proton para to the electron-donating -OCH 3 group, resulting in significant upfield shielding. |

| -CH 2 Cl | 4.25 | Singlet (s) | - | 2H | Aliphatic protons strongly deshielded by the inductive effects of both the chlorine atom and the carbonyl group. |

| -OCH 3 | 3.85 | Singlet (s) | - | 3H | Standard methoxy resonance; sharp singlet due to rapid free rotation. |

13 C NMR Spectral Assignment (Predicted in DMSO- d6 , 125 MHz)

The 13 C spectrum reveals the profound electronic push-pull dynamics of the functional groups on the phenyl ring. The methoxy group acts as a strong π -donor, while the chlorine and acetamide groups exert inductive withdrawal.

| Nucleus | Predicted Shift (δ, ppm) | Type | Mechanistic Causality / Notes |

| C=O | 165.2 | Quaternary (C) | Amide carbonyl carbon; standard shift for chloroacetamides. |

| C-3 | 158.7 | Quaternary (C) | Aromatic ipso to -OCH 3 . Highly deshielded due to the electronegativity of the oxygen atom. |

| C-1 | 139.5 | Quaternary (C) | Aromatic ipso to -NHAc. Deshielded by the nitrogen atom. |

| C-5 | 131.0 | Methine (CH) | Aromatic carbon meta to the dominant substituents; relatively unperturbed from base benzene. |

| C-4 | 120.5 | Quaternary (C) | Aromatic ipso to -Cl. Heavy atom effect and inductive withdrawal dictate this shift. |

| C-6 | 111.3 | Methine (CH) | Aromatic carbon para to -OCH 3 ; strongly shielded by resonance electron donation. |

| C-2 | 104.6 | Methine (CH) | Aromatic carbon ortho to -OCH 3 ; experiences the maximum shielding effect from the methoxy oxygen lone pairs. |

| -OCH 3 | 56.2 | Primary (CH 3 ) | Standard methoxy carbon shift. |

| -CH 2 Cl | 43.5 | Secondary (CH 2 ) | Deshielded by the adjacent chlorine and carbonyl functionalities. |

2D NMR Strategies for Unambiguous Assignment

To transition from empirical prediction to absolute structural confirmation, 2D NMR techniques are utilized to map the scalar coupling networks. The most critical experiment for this molecule is HMBC , which correlates protons to carbons separated by two or three bonds ( 2 J CH and 3 J CH ).

Key HMBC Correlations

-

Validating the Amide Linkage: The trapped -NH proton (~10.35 ppm) will show a strong 2 J correlation to the C=O carbon (~165.2 ppm) and a 3 J correlation to the aromatic C-1 (~139.5 ppm) and C-2/C-6 carbons.

-

Validating the Warhead: The -CH 2 Cl protons (~4.25 ppm) will show a definitive 2 J correlation back to the C=O carbon, confirming the integrity of the chloroacetamide tail.

-

Validating the Methoxy Position: The -OCH 3 protons (~3.85 ppm) will show a 3 J correlation exclusively to C-3 (~158.7 ppm), anchoring the substitution pattern of the ring.

Logical HMBC correlation map detailing 2J and 3J heteronuclear couplings for structural validation.

Conclusion & Data Integrity

The structural elucidation of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide relies heavily on understanding the distinct electronic environments created by its substituents. The chloroacetamide warhead, crucial for covalent cysteine targeting[9], creates a highly deshielded aliphatic environment, while the push-pull dynamics of the methoxy and chloro groups on the phenyl ring create a wide dispersion of aromatic signals. By utilizing DMSO- d6 to trap the labile amide proton and employing predictive empirical models, researchers can confidently assign and validate the molecular architecture of this critical pharmaceutical intermediate.

References

-

Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead National Institutes of Health (NIH) / PubMed [Link]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development MDPI[Link]

-

Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction RSC Publishing[Link]

-

Fig. 4. The amide proton region of the 1H NMR spectra in DMSO-d6 ResearchGate[Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis ACS Sustainable Chemistry & Engineering[Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network RSC Publishing[Link]

-

Prediction of chemical shift in NMR: A review National Institutes of Health (NIH) / PubMed [Link]

-

The application of empirical methods of 13C NMR chemical shift prediction as a filter for stereoisomer selection ResearchGate[Link]

Sources

- 1. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]

- 3. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Prediction of chemical shift in NMR: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Structural Elucidation and Crystallographic Analysis of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Executive Summary & Chemical Context

The compound 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (Chemical Formula: C9H9Cl2NO2; CAS: 875656-37-4) serves as a critical building block in medicinal chemistry and materials science. As a highly functionalized chloroacetanilide, its structural geometry is dictated by the delicate interplay of steric hindrance and electronic effects induced by the 4-chloro and 3-methoxy substituents on the phenyl ring, alongside the flexible 2-chloroacetamide side chain.

Understanding the precise three-dimensional arrangement of this molecule is paramount for rational drug design and solid-state characterization. This whitepaper provides an authoritative, self-validating methodological guide to the X-ray crystallographic analysis of this compound, detailing the causality behind sample preparation, data acquisition, and supramolecular structural refinement.

Causality in Crystallization Methodology

To obtain diffraction-quality single crystals, thermodynamic control over the nucleation process must be strictly maintained. Amorphous precipitation or twinned crystals will compromise the phase problem solution.

Step-by-Step Crystallization Protocol

-

Solvent Selection: Dissolve 50 mg of synthesized 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide in 2 mL of a binary solvent system (Ethyl Acetate : Hexane, 1:2 v/v).

-

Causality: Ethyl acetate provides necessary solubility for the polar amide and methoxy groups, while the non-polar hexane acts as an antisolvent.

-

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial.

-

Causality: Particulate impurities act as heterogeneous nucleation sites, leading to rapid, uncontrolled multi-crystal growth (polycrystallinity).

-

-

Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle and leave undisturbed in a vibration-free environment at 293 K.

-

Causality: Restricting the evaporation rate keeps the solution within the metastable zone, promoting the slow growth of a single macroscopic crystal lattice.

-

-

Validation Checkpoint: Inspect under polarized light microscopy after 72 hours. A valid single crystal will extinguish light uniformly upon rotation. If the crystal extinguishes in patches, it is twinned and must be recrystallized.

X-Ray Diffraction Data Collection Protocol

The integrity of crystallographic data relies on minimizing atomic thermal motion and maximizing the signal-to-noise ratio of high-angle reflections.

Step-by-Step Data Acquisition Workflow

-

Crystal Harvesting: Submerge the chosen crystal in Paratone-N oil and mount it on a 100 µm MiTeGen MicroMount.

-

Causality: The oil displaces surface solvent and freezes into a glass at cryogenic temperatures, protecting the crystal from atmospheric degradation and mechanical stress.

-

-

Cryogenic Transfer: Immediately transfer the mount to the diffractometer goniometer head under a continuous 100 K nitrogen cold stream.

-

Causality: Cryogenic temperatures drastically reduce the atomic displacement parameters (ADPs). This is essential for accurately locating the low-electron-density hydrogen atoms attached to the amide nitrogen.

-

-

Unit Cell Determination: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) and harvest 50-100 initial frames.

-

Causality: Molybdenum radiation is selected over Copper to minimize X-ray absorption effects, which are exacerbated by the two heavy chlorine atoms in the molecule.

-

-

Validation Checkpoint: Calculate the internal merging R-factor ( Rint ). An Rint<0.05 validates that the crystal is a single domain, authorizing the full data collection matrix.

-

Full Matrix Collection & Reduction: Collect the full sphere of data. Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS).

Fig 1: Self-validating crystallographic workflow from harvesting to structure solution.

Phase Problem Solution & Structural Refinement

Once the diffraction intensities are collected, the phase problem must be solved to generate the electron density map.

-

Structure Solution: Utilize dual-space direct methods (SHELXT). The heavy chlorine atoms act as strong scattering centers, allowing the algorithm to easily anchor the phase assignments and locate the remaining C, N, and O atoms.

-

Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Non-hydrogen atoms are refined anisotropically.

-

Hydrogen Atom Treatment: The amide hydrogen (N-H) must be located from the difference Fourier map and refined freely to accurately determine hydrogen-bond geometries. Carbon-bound hydrogens are placed in geometrically idealized positions and constrained using a riding model.

Conformational Analysis & Supramolecular Architecture

Based on established crystallographic literature for related chloroacetanilides , the structural geometry of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide exhibits specific, predictable motifs.

Intramolecular Conformation

The amide linkage (-NH-CO-) is the conformational anchor of the molecule. The N-H and C=O bonds typically adopt an anti conformation relative to each other to minimize dipole repulsion[1][2]. Conversely, in the flexible side chain, the C-Cl bond and the carbonyl C=O bond generally adopt a syn conformation. The dihedral angle between the central amide plane and the 4-chloro-3-methoxyphenyl ring is expected to be twisted (approx. 15°–25°) to alleviate steric clashes between the carbonyl oxygen and the ortho-hydrogens of the aromatic ring.

Intermolecular Interactions (Crystal Packing)

The foundational studies of acetamide crystal structures demonstrate that hydrogen bonding dictates the solid-state architecture. For 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, the primary driving force for crystal packing is the intermolecular N-H···O hydrogen bond .

-

C(4) Graph-Set Motif: The amide N-H acts as the hydrogen bond donor, and the carbonyl oxygen of an adjacent molecule acts as the acceptor. This translates into infinite one-dimensional chains propagating along a specific crystallographic axis (typically the c-axis in monoclinic systems).

-

Halogen Bonding: The presence of two distinct chlorine environments (aliphatic and aromatic) facilitates secondary supramolecular stabilization via Cl···Cl halogen bonding or C-Cl···π interactions, bridging the 1D hydrogen-bonded chains into a robust 3D lattice.

Fig 2: Supramolecular logic: Primary N-H···O hydrogen bonding and secondary halogen interactions.

Quantitative Data Summaries

Table 1: Anticipated Crystallographic and Refinement Parameters

| Parameter | Value / Description |

|---|---|

| Chemical Formula | C |

| Formula Weight | 234.08 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System / Space Group | Monoclinic / P2 |

| Absorption Correction | Multi-scan (SADABS) |

| Refinement Method | Full-matrix least-squares on F2 | | Goodness-of-fit on F2 | ~ 1.05 |

Table 2: Standardized Hydrogen-Bond Geometry for Chloroacetanilides

| Interaction (D-H···A) | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | Angle (°) |

|---|---|---|---|---|

| N1-H1···O1^i^ | 0.86(2) | 2.05(2) | 2.85(1) | > 155 |

| C-Cl···Cl-C^ii^ | - | - | < 3.50 | - |

(Symmetry codes dictate the specific lattice translation for the adjacent molecule).

References

-

2-Chloro-N-phenylacetamide. Gowda, B. T., & Kožíšek, J. (2008). Acta Crystallographica Section E.[Link]

-

The Crystal Structure of Rhombohedral Acetamide. Senti, F., & Harker, D. (1940). Journal of the American Chemical Society.[Link]

-

The crystal structure of orthorhombic acetamide. Hamilton, W. C. (1965). Acta Crystallographica.[Link]

-

N-Chloroacetanilide Compound Summary. National Center for Biotechnology Information. PubChem.[Link]

Sources

Preliminary In Vitro Screening of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide: A Blueprint for Covalent Fragment Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide

Executive Summary & Mechanistic Rationale

The resurgence of covalent drug discovery has fundamentally shifted how we approach "undruggable" targets. By leveraging the "electrophile-first" approach[1], researchers can screen libraries of reactive fragments to identify novel ligandable pockets across the proteome.

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) [2] serves as an archetypal covalent fragment. Structurally, it features an α -chloroacetamide warhead—a classic electrophile known for its tunable reactivity toward nucleophilic amino acids, predominantly cysteine[3]. Unlike hyper-reactive α -iodoacetamides that act as pan-assay interference compounds (PAINS), or highly stable acrylamides that require precise proximity to react, α -chloroacetamides often occupy a "Goldilocks" zone of intrinsic reactivity[4].

As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, self-validating in vitro screening cascade for this compound. The goal is not merely to observe binding, but to establish a causal link between intrinsic reactivity, cellular tolerability, and specific proteomic target engagement.

Logical flow of cysteine-targeted covalent modification via SN2 substitution.

Phase 1: Intrinsic Reactivity Profiling

The Causality of the Assay: Before introducing a covalent fragment to a complex biological system, we must quantify its intrinsic electrophilicity. If the compound is too reactive, it will indiscriminately alkylate off-target proteins and deplete cellular glutathione (GSH), leading to idiosyncratic toxicity. If it is too inert, it will fail to engage the target. The GSH depletion assay provides a standardized half-life ( t1/2 ) metric to benchmark this reactivity[5].

Protocol 1: Glutathione (GSH) Reactivity Assay (LC-MS/UV)

This protocol is adapted from established covalent fragment screening methodologies[1].

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide in anhydrous DMSO.

-

Reaction Mixture: In a glass vial, combine 1× PBS (pH 7.4) and Acetonitrile (ACN) in a 9:1 ratio. Degas by bubbling with argon for 10 minutes to prevent GSH oxidation.

-

Incubation: Add GSH to a final concentration of 1 mM. Add the fragment to a final concentration of 100 µM. (This 10:1 stoichiometric excess ensures pseudo-first-order kinetics).

-

Sampling: Incubate the mixture at 37 °C with continuous stirring. At intervals of 0, 1, 2, 4, 8, 12, and 24 hours, extract a 20 µL aliquot.

-

Quenching & Analysis: Quench the aliquot with 80 µL of cold water containing 0.1% Formic Acid. Inject immediately into a UHPLC-ESI-MS system.

-

Quantification: Monitor the disappearance of the parent compound peak (UV 254 nm or Extracted Ion Chromatogram) relative to an internal standard (e.g., ketoprofen).

Self-Validating Controls:

-

Negative Control: Incubate the fragment in buffer without GSH to rule out spontaneous aqueous hydrolysis.

-

Positive Control: Run parallel assays with an α -iodoacetamide (rapid depletion, t1/2 < 10 min) and an acrylamide (slow depletion, t1/2 > 24 h).

Phase 2: Target-Agnostic Phenotypic Triage

The Causality of the Assay: Covalent fragments must demonstrate a viable therapeutic window. A compound that causes widespread cytotoxicity at single-digit micromolar concentrations is likely acting as a non-specific alkylator rather than a targeted probe. We utilize an ATP-dependent luminescence assay to ensure the compound does not broadly disrupt cellular metabolism.

Protocol 2: CellTiter-Glo® Viability Assay

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK293T cells in a white-walled 384-well plate at a density of 2,000 cells/well in 20 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37 °C, 5% CO₂.

-

Compound Dosing: Perform a 10-point, 3-fold serial dilution of the fragment starting at 100 µM. Add 5 µL of the diluted compound to the wells (final DMSO concentration ≤ 0.5%).

-

Incubation: Incubate for 48 hours.

-

Detection: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well.

-

Lysis & Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a multi-mode plate reader.

Self-Validating Controls:

-

Vehicle Control: 0.5% DMSO (defines 100% viability).

-

Positive Control: 1 µM Staurosporine (defines 0% viability/maximum cell death).

Phase 3: Target Engagement via Chemoproteomics

The Causality of the Assay: Once we establish that 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide has appropriate intrinsic reactivity and cellular tolerability, we must identify its specific proteomic targets. We utilize Competitive Activity-Based Protein Profiling (ABPP)[6][7]. By pre-incubating the proteome with our fragment, we allow it to covalently modify its preferred cysteines. We then introduce a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne) probe. Cysteines that were engaged by our fragment will be "blocked" and cannot react with the IA-alkyne probe, resulting in a loss of signal during downstream LC-MS/MS analysis.

Competitive Activity-Based Protein Profiling (ABPP) workflow for target engagement.

Protocol 3: Competitive ABPP (isoTOP-ABPP)

Step-by-Step Methodology:

-

Proteome Preparation: Lyse HEK293T cells in PBS using probe sonication. Centrifuge at 100,000 × g for 45 minutes to separate soluble and membrane proteomes. Adjust protein concentration to 2 mg/mL.

-

Fragment Incubation: Treat 500 µL of the proteome with 50 µM of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (or DMSO vehicle) for 1 hour at 37 °C.

-

Probe Labeling: Add 100 µM of IA-alkyne probe to both the fragment-treated and DMSO-treated samples. Incubate for 1 hour at room temperature.

-

Click Chemistry: Append a biotin-azide tag using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Add Biotin-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). React for 1 hour.

-

Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead reduction (DTT), alkylation (iodoacetamide), and tryptic digest.

-

LC-MS/MS: Elute the resulting peptides and analyze via high-resolution tandem mass spectrometry. Calculate the ratio of MS1 ion intensities (Fragment-treated / DMSO-treated). A ratio < 0.2 indicates >80% target engagement at a specific cysteine site.

Self-Validating Controls:

-

Non-Electrophilic Control: Synthesize and test the exact same compound lacking the α -chloro group (e.g., replacing the chlorine with a hydrogen to form a simple acetamide). This proves that the observed target engagement is strictly dependent on covalent bond formation, not just reversible affinity[7].

Quantitative Data Summary

The following table synthesizes the expected physicochemical and biological profiling data for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide against standard reference warheads.

| Compound / Test Article | Warhead Type | GSH t1/2 (pH 7.4) | HEK293T IC₅₀ (48h) | Proteome Reactivity (ABPP Hit Count) |

| 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide | α -Chloroacetamide | ~11.0 h | > 50 µM | Moderate (Selective Cys engagement) |

| Reference: Acrylamide Analog | Acrylamide | > 24.0 h | > 100 µM | Low (Requires high proximity) |

| Reference: Iodoacetamide | α -Iodoacetamide | < 0.2 h | < 1.0 µM | High (Pan-reactive, toxic) |

| Control: Acetamide Analog | None (Non-covalent) | Stable | > 100 µM | Zero (No covalent engagement) |

Table 1: Comparative profiling of covalent warhead reactivity and cellular tolerability.

Conclusion

The rigorous evaluation of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide requires a multi-tiered approach. By moving sequentially from abiotic kinetic assays (GSH reactivity) to phenotypic triage (viability), and finally to high-resolution chemoproteomics (ABPP), researchers can confidently separate promiscuous alkylators from valuable, target-directed covalent probes. This self-validating framework ensures that any observed biological phenotype is causally linked to specific, quantifiable target engagement.

References

- Hit2Lead | 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide | CAS# 875656-37-4.

- Recent Advances in Covalent Drug Discovery. MDPI.

- Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1.

- Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Taylor & Francis.

- Group Competition Strategy for Covalent Ligand Discovery.

- Proteome-wide covalent ligand discovery in native biological systems.

- The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery.

Sources

Pharmacokinetic profiling of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Preclinical Pharmacokinetic Profiling of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide: A Technical Guide for Covalent Probe Development

Executive Summary

The compound 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) is a bifunctional screening molecule frequently utilized in the early-stage development of Targeted Covalent Inhibitors (TCIs). It features an electrophilic α-chloroacetamide warhead designed to covalently bind nucleophilic residues (e.g., cysteine) and a substituted aniline core for non-covalent target recognition.

As a Senior Application Scientist, I frequently encounter a critical pitfall in TCI development: applying traditional, reversible-drug pharmacokinetic (PK) models to reactive electrophiles. This whitepaper outlines a specialized, self-validating PK profiling framework for this compound, focusing on its unique metabolic liabilities: rapid glutathione (GSH) conjugation and cytochrome P450 (CYP)-mediated O-demethylation.

Structural Rationale & Predicted ADME Liabilities

To design a robust PK study, we must first deconstruct the molecule's structural causality:

-

The α-Chloroacetamide Warhead (Electrophilic Liability): Covalent ligands rely on intrinsically reactive groups to form irreversible bonds with specific target proteins[1]. Chloroacetamides are highly effective warheads, successfully deployed in inhibitors targeting SARS-CoV-2 Mpro[2] and Glutathione Peroxidase 4 (GPX4)[3]. However, this reactivity presents a massive PK liability. The warhead is highly susceptible to non-oxidative, extrahepatic metabolism via rapid conjugation with intracellular glutathione (GSH)[4]. If intrinsic reactivity is too high, the drug will be cleared by systemic GSH before reaching its target.

-

The 3-Methoxy-4-chlorophenyl Moiety (Oxidative Liability): The methoxy group on the aniline ring is highly susceptible to oxidative metabolism. Cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6, are the primary catalysts for the O-demethylation of methoxyphenyl moieties, converting them into more polar, easily excreted phenolic metabolites[5][6].

Figure 1: Primary metabolic degradation pathways of the chloroacetamide probe.

In Vitro Pharmacokinetic Workflows

To accurately profile this compound, we must isolate its oxidative clearance from its direct thiol reactivity. The following protocols are designed as self-validating systems.

Protocol A: Glutathione (GSH) Trapping & Reactivity Phenotyping

Causality: We use 5 mM GSH because it mimics physiological intracellular concentrations[4]. This assay determines the chemical half-life ( t1/2 ) of the warhead, differentiating between target-specific binding and promiscuous electrophilic degradation.

-

Preparation: Prepare a 10 mM stock of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide in DMSO.

-

Incubation: Dilute the compound to a final concentration of 10 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced GSH. Incubate at 37°C in a shaking water bath.

-

Sampling: At t= 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots.

-

Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). The cold organic solvent precipitates proteins and halts chemical reactivity.

-

Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring both the depletion of the parent mass (m/z 234) and the appearance of the GSH-adduct (+307 Da).

Protocol B: Microsomal Stability (CYP-Mediated Clearance)

Causality: To evaluate hepatic clearance driven by O-demethylation, we must use Human Liver Microsomes (HLM).

-

Reaction Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and 1 µM of the test compound in 100 mM Phosphate buffer (pH 7.4).

-

Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (final concentration 1 mM).

-

Time-Course: Sample 50 µL at t= 0, 5, 15, 30, and 45 minutes.

-

Termination: Quench with 150 µL of cold ACN with internal standard.

-

Validation: Run a parallel control without NADPH to confirm that any observed depletion is strictly CYP-mediated and not due to residual microsomal thiols.

In Vivo Pharmacokinetic Profiling & Bioanalysis

When translating to in vivo rodent models (e.g., Sprague-Dawley rats), the bioanalytical methodology is the most common point of failure for chloroacetamides.

The Ex Vivo Artifact: If blood is collected and left untreated, the chloroacetamide warhead will continue to react with plasma proteins and free thiols in the collection tube. This ex vivo degradation artificially inflates the calculated in vivo clearance ( CL ). The Solution: Blood must be collected into tubes pre-treated with an acidification agent (e.g., formic acid) or a thiol scavenger (e.g., N-ethylmaleimide) to instantly deactivate the warhead upon collection.

Figure 2: Bioanalytical stabilization workflow for reactive chloroacetamide probes.

Quantitative Data Presentation

Based on the structural liabilities of the α-chloroacetamide and the methoxyphenyl groups, the following table summarizes the expected quantitative PK profile for this class of screening compound in a rodent model.

| Pharmacokinetic Parameter | Expected Range (Rodent) | Mechanistic Rationale |

| In vitro t1/2 (GSH Assay) | 15 – 30 minutes | Rapid nucleophilic attack on the α-carbon of the chloroacetamide. |

| In vitro CLint (HLM) | > 50 µL/min/mg | High vulnerability to CYP2C19/CYP2D6 O-demethylation. |

| In vivo Clearance ( CL ) | 40 – 60 mL/min/kg | High clearance driven by combined hepatic (CYP) and extrahepatic (GSH) pathways. |

| Volume of Distribution ( Vss ) | 1.5 – 3.0 L/kg | Moderate to high tissue distribution due to lipophilicity (LogP ~2.53). |

| Oral Bioavailability ( F% ) | < 15% | High first-pass metabolism and rapid gut-thiol conjugation limit systemic exposure. |

Conclusion & Optimization Strategy

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide is an excellent starting point for TCI discovery, but its raw pharmacokinetic profile is typically characterized by high clearance and low bioavailability. Future optimization should focus on "tuning" the warhead—replacing the highly reactive chloroacetamide with a less reactive, reversible covalent moiety (e.g., an acrylamide or a masked electrophile[3])—and substituting the methoxy group with a bioisostere (e.g., trifluoromethoxy) to block CYP-mediated O-demethylation.

References

-

In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine... Taylor & Francis. Available at:[Link][5]

-

Human cytochrome P450-catalyzed conversion of the proestrogenic pesticide methoxychlor into an estrogen. Role of CYP2C19 and CYP1A2 in O-demethylation. PubMed (NIH). Available at:[Link][6]

-

Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry (ACS). Available at:[Link][1]

-

Glutathione Dynamics in Subcellular Compartments and Implications for Drug Development. DigitalCommons@TMC. Available at:[Link][4]

-

Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles. PMC - NIH. Available at:[Link][3]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. Human cytochrome P450-catalyzed conversion of the proestrogenic pesticide methoxychlor into an estrogen. Role of CYP2C19 and CYP1A2 in O-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and exact mass of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Analytical Characterization of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide: Molecular Weight, Exact Mass, and HRMS Methodologies

Executive Summary

As drug discovery pipelines increasingly rely on halogenated building blocks to modulate lipophilicity and target binding affinity, the precise analytical characterization of these intermediates becomes paramount. 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4)[1] is a critical di-chlorinated intermediate utilized in complex organic synthesis[2]. In this technical guide, we will deconstruct the physicochemical properties of this compound, specifically distinguishing between its average molecular weight and monoisotopic exact mass. Furthermore, we will outline a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to unambiguously confirm its identity through its unique isotopic signature.

Structural Elucidation & Physicochemical Data

The molecule consists of an acetamide core substituted with a chlorine atom at the alpha position, and a 4-chloro-3-methoxyphenyl group attached to the nitrogen. The presence of two distinct chlorine atoms—one aliphatic and one aromatic—imparts specific reactivity and analytical characteristics.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Analytical Relevance |

| Chemical Formula | C9H9Cl2NO2[3] | Defines elemental composition and isotopic distribution. |

| CAS Number | 875656-37-4[1] | Unique registry identifier for procurement and safety tracking. |

| Average Molecular Weight | 234.076 g/mol [4] | Used for stoichiometric calculations, yield determination, and molarity in assays. |

| Monoisotopic Exact Mass | 233.00103 Da[3] | Target value for HRMS identification (Orbitrap/TOF). |

| XLogP3 | ~2.53[2] | Indicates moderate lipophilicity, guiding reverse-phase LC mobile phase gradients. |

The Causality of Mass: Molecular Weight vs. Exact Mass

In the analytical laboratory, confusing molecular weight with exact mass is a common pitfall that leads to failed mass spectrometry validations.

-

Molecular Weight (234.076 g/mol ) : This is the weighted average mass of the molecule based on the natural abundance of all isotopes of its constituent elements (e.g., Carbon is a mix of 12C and 13C; Chlorine is a mix of 35Cl and 37Cl)[5]. You use this value when weighing the compound on an analytical balance to prepare a 10 mM stock solution.

-

Exact Mass (233.00103 Da) : This is the mass of the molecule calculated using only the most abundant, stable isotope of each element (12C, 1H, 35Cl, 14N, 16O)[3]. High-resolution mass spectrometers separate ions based on their exact mass-to-charge ratio (m/z). Because the instrument resolves individual isotopes, searching for the average mass (234.076) in an HRMS spectra will yield no results.

Experimental Protocol: LC-HRMS Workflow for Exact Mass Validation

To ensure absolute confidence in the structural integrity of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, we employ a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow. This protocol is designed as a self-validating system : it not only checks the exact mass but uses the di-chloro isotopic pattern as an internal confirmation of the formula.

Step-by-Step Methodology:

-

Sample Preparation:

-

Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.

-

Causality: Methanol ensures complete dissolution of this moderately lipophilic compound (LogP 2.53)[2]. Dilution prevents detector saturation and minimizes ion suppression in the ESI source.

-

-

Chromatographic Separation (UHPLC):

-

Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

-

Causality: The C18 stationary phase provides retention based on the compound's aromatic and aliphatic hydrophobicity. Formic acid is critical; it acts as a proton donor to facilitate the formation of the [M+H]+ ion in positive electrospray ionization (ESI+), while also masking residual silanols on the column to prevent peak tailing.

-

-

Ionization & Mass Analysis (ESI-HRMS):

-

Action: Operate the Orbitrap or Q-TOF in ESI+ mode. Introduce a lock mass (e.g., Leucine Enkephalin, m/z 556.2766) via a secondary reference spray.

-

Causality: The lock mass provides real-time, continuous calibration, ensuring mass accuracy remains below 2 parts-per-million (ppm). This is non-negotiable for exact mass validation.

-

-

Data Processing & Isotopic Validation:

-

Action: Extract the ion chromatogram for the theoretical [M+H]+ monoisotopic mass.

-

Calculation: Exact Mass (233.00103) + Proton (1.00728) = m/z 234.0083 .

-

Self-Validation: Confirm the di-chloro isotopic signature. Chlorine naturally occurs as 35Cl (75%) and 37Cl (25%). A molecule with two chlorine atoms will exhibit a distinct M : M+2 : M+4 peak intensity ratio of approximately 9 : 6 : 1 . If this ratio is absent, the structural assignment is invalid.

-

Workflow Visualization

The following diagram illustrates the logical flow of the HRMS detection and the self-validating isotopic signature required to confirm the presence of the two chlorine atoms.

Fig 1. HRMS workflow and di-chloro isotopic signature validation for the [M+H]+ ion.

Conclusion

The rigorous characterization of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide requires a clear understanding of the dichotomy between its average molecular weight (234.076 g/mol ) and its exact mass (233.00103 Da). By employing a carefully designed LC-HRMS protocol that leverages formic acid for optimal ionization and lock-mass calibration for sub-ppm accuracy, analysts can utilize the molecule's intrinsic 9:6:1 di-chloro isotopic pattern as a self-validating proof of identity.

References

-

Title: Diloxanide | C9H9Cl2NO2 | CID 11367 (Exact Mass Reference) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

- 1. 2-chloro-n-(3-methoxybenzyl)acetamide sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 2. You are being redirected... [hit2lead.com]

- 3. Diloxanide | C9H9Cl2NO2 | CID 11367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 114872-98-9|D-2,4-Dichloro phenylalanine: In Stock [parkwayscientific.com]

- 5. guidechem.com [guidechem.com]

Application Note: Synthesis and Validation Protocol for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Mechanistic Rationale

The compound 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug discovery[1]. Structurally, it features an electrophilic α -chloroacetamide moiety and an electron-rich substituted aromatic ring. This structural motif is widely deployed as a precursor for synthesizing complex heterocyclic libraries, or as an active pharmacophore in covalent inhibitor design, where the chloroacetamide group acts as a mild electrophile capable of targeting nucleophilic cysteine residues in target proteins[2].

Reaction Causality

The synthesis relies on a classical nucleophilic acyl substitution pathway. The primary amine of 4-chloro-3-methoxyaniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.

-

Why Chloroacetyl Chloride? The acid chloride is significantly more reactive than the corresponding carboxylic acid, eliminating the need for expensive peptide coupling reagents (e.g., HATU, EDC).

-

Why Triethylamine (TEA)? The reaction generates one equivalent of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the unreacted aniline, rendering it non-nucleophilic and halting the reaction at ~50% conversion. TEA acts as an acid scavenger, driving the reaction to completion.

-

Why Dichloromethane (DCM)? DCM provides excellent solubility for both the starting materials and the product while remaining inert to the highly reactive acid chloride.

Experimental Workflow & Process Visualization

The following diagram outlines the critical path for the synthesis, highlighting the logical progression from reaction setup to final purification.

Figure 1: Step-by-step workflow for the synthesis and isolation of 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide.

Materials and Stoichiometry

The following table summarizes the quantitative data required for a standard 10 mmol scale synthesis.

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |

| 4-Chloro-3-methoxyaniline | Nucleophile | 157.60 | 1.00 eq | 1.58 g (10.0 mmol) |

| Chloroacetyl chloride | Electrophile | 112.94 | 1.10 eq | 1.24 g (11.0 mmol) |

| Triethylamine (TEA) | Base / Scavenger | 101.19 | 1.50 eq | 1.52 g (15.0 mmol) |

| Dichloromethane (DCM) | Solvent | 84.93 | N/A | 50.0 mL (0.2 M) |

Step-by-Step Synthesis Protocol

Safety Precaution: Chloroacetyl chloride is highly corrosive and a lachrymator. All operations must be conducted in a properly functioning fume hood using appropriate PPE (lab coat, safety goggles, nitrile gloves).

Phase 1: Reaction Setup

-

Preparation of the Amine Solution: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-methoxyaniline (1.58 g, 10.0 mmol).

-

Solvent & Base Addition: Dissolve the amine in anhydrous DCM (40 mL). Add Triethylamine (2.1 mL, 15.0 mmol) to the stirring solution.

-

Inert Atmosphere: Seal the flask with a rubber septum and purge the system with dry Nitrogen ( N2 ) or Argon for 5 minutes to prevent hydrolysis of the acid chloride.

Phase 2: Controlled Addition

-

Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: The reaction is highly exothermic. Low temperatures prevent the formation of di-acylated side products and minimize solvent boil-off.[3]

-

Electrophile Introduction: Dilute chloroacetyl chloride (0.88 mL, 11.0 mmol) in 10 mL of anhydrous DCM. Draw this solution into a glass syringe.

-

Dropwise Addition: Add the chloroacetyl chloride solution dropwise to the reaction mixture over 15–20 minutes. Observation: A white precipitate (Triethylamine hydrochloride, TEA·HCl) will begin to form immediately.

Phase 3: Reaction Monitoring & Workup

-

Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 2 to 4 hours.

-

TLC Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 70:30 Hexanes:Ethyl Acetate solvent system. UV visualization (254 nm) should show the disappearance of the starting aniline and the emergence of a new, higher Rf spot corresponding to the product.

-

Quenching: Once complete, quench the reaction by adding 30 mL of saturated aqueous ammonium chloride ( NH4Cl ). Transfer the biphasic mixture to a separatory funnel.

-

Washing Sequence:

-

Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate ( NaHCO3 , 30 mL) to remove any residual acid.

-

Wash with brine (30 mL) to remove bulk water.

-

-

Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ). Filter the suspension to remove the drying agent.

Phase 4: Isolation & Purification

-

Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

-

Purification: Purify the crude material via flash column chromatography (Silica gel, gradient elution from 10% to 30% Ethyl Acetate in Hexanes) or via recrystallization from hot ethanol/water to obtain the pure 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide.

Analytical Validation (Self-Validating System)

To confirm the structural integrity and purity of the synthesized compound, the following analytical benchmarks must be met:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The molecular formula is C9H9Cl2NO2 with a molecular weight of 234.08 g/mol [1]. LC-MS analysis in positive electrospray ionization (ESI+) mode should yield a primary molecular ion peak [M+H]+ at m/z 234.0 . An isotopic pattern characteristic of two chlorine atoms (M : M+2 : M+4 in a 9:6:1 ratio) must be clearly visible.

-

Proton NMR ( 1H NMR, CDCl3 , 400 MHz):

-

δ ~8.2 ppm (br s, 1H, NH amide)

-

δ ~7.4 - 6.9 ppm (m, 3H, Aromatic protons)

-

δ ~4.2 ppm (s, 2H, -CO-CH 2 -Cl)

-

δ ~3.9 ppm (s, 3H, -OCH 3 )

-

References

-

Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives - International Journal of Pharmaceutical Sciences and Research.[Link]

-

Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - IUCrData.[Link]

Sources

Application Notes and Protocols: Leveraging 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide in the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Value of the Chloroacetamide Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery of novel therapeutic agents. Among these, the α-chloroacetamide functional group has emerged as a particularly valuable electrophilic "warhead" and a key building block in the synthesis of targeted covalent inhibitors and other complex molecular architectures. Its reactivity towards nucleophilic residues, such as cysteine, within protein active sites allows for the formation of stable covalent bonds, leading to potent and durable pharmacological effects.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) as a precursor in the synthesis of kinase inhibitors. The chloro and methoxy substitutions on the phenyl ring offer opportunities for modulating the electronic and steric properties of the final compound, which can significantly influence its binding affinity, selectivity, and pharmacokinetic profile.

We will explore the synthesis of this key precursor and its subsequent application in a representative synthesis of a potent kinase inhibitor, drawing parallels to the established synthesis of the FDA-approved drug, Dasatinib. This guide will provide not only step-by-step protocols but also the underlying chemical principles and biological rationale, empowering researchers to adapt and innovate upon these methods in their own drug discovery endeavors.

Part 1: Synthesis of the Precursor: 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

The synthesis of the title precursor is a straightforward yet critical first step. It involves the acylation of 4-chloro-3-methoxyaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Materials:

-

4-chloro-3-methoxyaniline

-

Chloroacetyl chloride

-

Triethylamine (Et3N) or other suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-chloro-3-methoxyaniline (1 equivalent) in dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.1 equivalents) and stir for 10 minutes.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide.

Causality Behind Experimental Choices:

-

Choice of Base: Triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. A non-nucleophilic base is crucial to avoid unwanted side reactions with the electrophilic chloroacetyl chloride.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction and minimize the formation of byproducts.

-

Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it is aprotic and effectively dissolves the reactants.

Part 2: Application in the Synthesis of a Dasatinib-Analogue Kinase Inhibitor

To illustrate the utility of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, we will outline a synthetic route to a hypothetical, yet highly plausible, Dasatinib-analogue. Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases.[1][2] A key step in many reported syntheses of Dasatinib and its analogues involves the coupling of a chloroacetamide derivative with an aminothiazole core.[3]

Synthetic Workflow Overview

The overall strategy involves the synthesis of a 2-aminothiazole derivative followed by its coupling with our precursor, 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide.

Caption: Synthetic workflow for a Dasatinib-analogue.

Experimental Protocol: Synthesis of a Dasatinib-Analogue

Step 1: Synthesis of a Representative 2-Aminothiazole Derivative

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of the 2-aminothiazole core.[4]

Materials:

-

A suitable α-haloketone (e.g., ethyl 2-chloroacetoacetate)

-

Thiourea

-

Ethanol or other suitable protic solvent

-

Sodium acetate or other mild base

Procedure:

-

Dissolve the α-haloketone (1 equivalent) and thiourea (1 equivalent) in ethanol.

-

Add sodium acetate (1.1 equivalents) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the 2-aminothiazole derivative.

Step 2: Coupling of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide with the 2-Aminothiazole Derivative

This step forms the crucial amide bond of the final kinase inhibitor.

Materials:

-

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (from Part 1)

-

2-Aminothiazole derivative (from Step 1)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

-

To a solution of the 2-aminothiazole derivative (1 equivalent) in DMF, add the base (e.g., potassium carbonate, 1.5 equivalents) and stir for 15 minutes at room temperature.

-

Add a solution of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (1.1 equivalents) in DMF to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain the final Dasatinib-analogue.

Quantitative Data Summary (Representative)

| Step | Reactants | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| Precursor Synthesis | 4-chloro-3-methoxyaniline, Chloroacetyl chloride | DCM | Triethylamine | 0 - RT | 2-4 | 85-95 |

| Aminothiazole Synthesis | Ethyl 2-chloroacetoacetate, Thiourea | Ethanol | Sodium acetate | Reflux | 4-6 | 70-85 |

| Coupling Reaction | 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, 2-Aminothiazole derivative | DMF | Potassium carbonate | 60-80 | 6-12 | 60-75 |

Part 3: Biological Rationale and Signaling Pathways

The synthesized Dasatinib-analogue is designed to target key kinases implicated in cancer cell proliferation and survival. The primary targets of Dasatinib are the BCR-ABL fusion protein and Src family kinases.[2][5]

BCR-ABL Signaling Pathway:

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[6][7] It activates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[8][9]

Caption: Inhibition of the BCR-ABL signaling pathway.

Src Family Kinases Signaling Pathway:

Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, differentiation, motility, and adhesion.[10] Their overexpression or constitutive activation is frequently observed in various cancers. They are involved in multiple signaling pathways, including those initiated by growth factor receptors.[11][12]

Caption: Inhibition of Src family kinases signaling.

By inhibiting these critical signaling nodes, the synthesized Dasatinib-analogue can effectively suppress the growth and survival of cancer cells, providing a strong rationale for its development as a therapeutic agent.

Conclusion

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide is a valuable and versatile precursor for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The protocols and rationale presented in this application note demonstrate a clear and adaptable pathway for its use in drug discovery programs. By understanding the underlying chemistry and the biological context of the molecular targets, researchers can leverage this precursor to develop novel and potent therapeutic candidates.

References

-

Dasatinib (Sprycel). European Medicines Agency. Available from: [Link]

-

O'Hare, T., et al. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 17(2), 212-221. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Dasatinib? [Link]

-

Song, Y., et al. (2011). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer, 11, 33. [Link]

-

Lowell, C. A., & Mayadas, T. N. (2012). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Advances in Experimental Medicine and Biology, 762, 143-162. [Link]

-

Wikipedia. Dasatinib. [Link]

-